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molecular formula C15H11FN2O2 B8558355 2-(4-Fluorophenyl)-8-methoxyquinazolin-4(3H)-one

2-(4-Fluorophenyl)-8-methoxyquinazolin-4(3H)-one

Cat. No. B8558355
M. Wt: 270.26 g/mol
InChI Key: GKHVECTULDXARR-UHFFFAOYSA-N
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Patent
US09006265B2

Procedure details

3-Methoxy-2-nitrobenzoic acid (2000 mg, 10.15 mmol) was dissolved under argon in abs. tetrahydrofuran (10 ml), and oxalyl chloride (1288 mg, 10.15 mmol) and a catalytic amount of DMF were added. The resulting reaction mixture was stirred at 60° C. for 2 h and then concentrated under reduced pressure. The crude product was dissolved directly in abs. dioxane (8 ml) under argon and the solution was cooled to 0° C. Thereafter, ammonia gas was introduced for 10 min. After the introduction of gas had ended, the reaction solution was poured onto ice-water and extracted repeatedly with ethyl acetate. The combined organic phases were dried over magnesium sulfate, filtered and concentrated under reduced pressure. The 3-methoxy-2-nitrobenzamide (1950 mg, 9.94 mmol) thus prepared was then dissolved in abs. methanol (60 ml). After the addition of catalytic amounts of palladium on activated carbon (content of 10% in water-moist form; 543 mg, 0.51 mmol), hydrogen was introduced at room temperature until conversion was complete. The catalyst was then filtered off and the solvent was concentrated under reduced pressure. The crude product was used without further purification in the next reaction step, and the 2-amino-3-methoxybenzamide (350 mg, 2.11 mmol) thus obtained was dissolved in abs. tetrahydrofuran (5 ml). After addition of triethylamine (0.32 ml, 2.32 mmol) and stirring at room temperature for a further 10 minutes, 4-fluorobenzoyl chloride (0.28 ml, 2.32 mmol) was added. The resulting reaction mixture was stirred at room temperature for 3 h, then the solvent was removed under reduced pressure, and water and ethyl acetate were added to the residue. The aqueous phase was extracted repeatedly with ethyl acetate, and the combined organic phases were then dried over magnesium sulfate, filtered and concentrated under reduced pressure. Column chromatography purification (ethyl acetate/n-heptane gradient) of the crude product gave 2-[(4-fluorobenzoyl)amino]-3-methoxybenzamide (550 mg, 91% of theory) as a colorless solid. 2-[(4-Fluorobenzoyl)amino]-3-methoxybenzamide (500 mg, 1.73 mmol) was dissolved in aqueous sodium hydroxide solution (2M, 5 ml) and stirred at 60° C. for 5 h. After cooling to room temperature, filtration with suction and thorough drying gave 2-(4-fluorophenyl)-8-methoxyquinazolin-4(3H)-one (462 mg, 98% of theory) as a colorless solid. 1H NMR (400 MHz, d6-DMSO δ, ppm) 12.60 (br. s, 1H, NH), 8.24 (m, 2H), 7.70 (dd, 1H), 7.46 (d, 1H), 7.42 (d, 1H), 7.38 (m, 2H), 3.96 (s, 3H).
Name
2-[(4-Fluorobenzoyl)amino]-3-methoxybenzamide
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:21]=[CH:20][C:5]([C:6]([NH:8][C:9]2[C:17]([O:18][CH3:19])=[CH:16][CH:15]=[CH:14][C:10]=2[C:11]([NH2:13])=[O:12])=O)=[CH:4][CH:3]=1>[OH-].[Na+]>[F:1][C:2]1[CH:21]=[CH:20][C:5]([C:6]2[NH:13][C:11](=[O:12])[C:10]3[C:9](=[C:17]([O:18][CH3:19])[CH:16]=[CH:15][CH:14]=3)[N:8]=2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
2-[(4-Fluorobenzoyl)amino]-3-methoxybenzamide
Quantity
500 mg
Type
reactant
Smiles
FC1=CC=C(C(=O)NC2=C(C(=O)N)C=CC=C2OC)C=C1
Name
Quantity
5 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at 60° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
filtration with suction
CUSTOM
Type
CUSTOM
Details
thorough drying

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=NC2=C(C=CC=C2C(N1)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 462 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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